5-ethynyl-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H5N3 It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with an ethynylating agent. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-methyl-1H-1,2,4-triazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethynyl-1-methyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or activators of specific enzymes, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethyl-1-methyl-1H-1,2,4-triazole: Contains an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
5-Bromo-1-methyl-1H-1,2,4-triazole: The presence of a bromine atom introduces different reactivity patterns, particularly in substitution reactions.
Uniqueness
5-Ethynyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research fields.
Properties
CAS No. |
55847-46-6 |
---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
107.1 |
Purity |
95 |
Origin of Product |
United States |
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